Albiglutide TFA

Description

BenchChem offers high-quality Albiglutide TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Albiglutide TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C148H224N40O45 |

|---|---|

Molecular Weight |

3283.6 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1 |

InChI Key |

JYDZPPZAYQTOIV-VTAHJYCESA-N |

Isomeric SMILES |

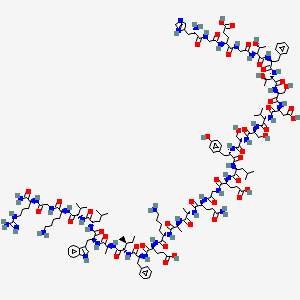

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Albiglutide TFA & Albiglutide Fusion Protein

This technical guide details the structural and physicochemical properties of Albiglutide , specifically distinguishing between the research-grade Albiglutide TFA (Peptide Fragment) and the clinical-grade Albiglutide (Albumin Fusion Protein) .[1][2][3][4]

Structural Dynamics, Physicochemical Characterization, and Experimental Protocols

Executive Summary: The "Albiglutide" Distinction

For researchers, the term "Albiglutide" presents a critical nomenclature divergence that must be resolved before experimentation:

-

Albiglutide (Clinical Biologic): A ~72 kDa recombinant fusion protein consisting of two copies of modified GLP-1 fused to human albumin.[1][2][3][4][5] This is the active pharmaceutical ingredient in drugs like Tanzeum/Eperzan.[1][5][6]

-

Albiglutide TFA (Research Reagent): Often refers to the pharmacologically active peptide fragment (modified GLP-1, ~3.3 kDa) synthesized chemically and supplied as a Trifluoroacetate (TFA) salt.[1][2][3][4]

This guide covers both, with a specific focus on handling the TFA salt form common in research settings.

Chemical Structure & Molecular Architecture[1][2][3][4]

Albiglutide TFA (The Synthetic Peptide Fragment)

When supplied as a TFA salt, the compound is typically the modified GLP-1 receptor binding domain.[1][2]

-

Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg[1][2][4]

-

Modification: [Gly8] substitution. The naturally occurring Alanine at position 2 (position 8 in the full proglucagon sequence) is replaced by Glycine .[1][2][3][7]

-

Function of Modification: This substitution renders the peptide resistant to degradation by Dipeptidyl Peptidase-4 (DPP-4), extending its half-life relative to native GLP-1.[1][2][4][5][6][8]

-

The TFA Counterion: The peptide is protonated at basic residues (His, Lys, Arg) and the N-terminus.[1][2] Trifluoroacetate (CF₃COO⁻) serves as the counterion, improving solubility and stability during purification (HPLC) but rendering the solid highly acidic.[1][2][3]

Albiglutide (The Recombinant Fusion Protein)

The full protein architecture used in clinical applications involves a genetic fusion to extend half-life to ~5 days.[1][2][3][4]

-

Architecture: [Modified GLP-1 (7-36)] — [Modified GLP-1 (7-36)] — [Human Serum Albumin (HSA)][1][2][3][4][7]

-

Fusion Mechanism: Two copies of the peptide are fused in tandem to the N-terminus of albumin.[1][5][9]

-

Role of Albumin: Prevents renal clearance (size exclusion) and facilitates recycling via the neonatal Fc receptor (FcRn).[1][2][3][4]

Structural Visualization

The following diagram illustrates the relationship between the synthetic fragment and the full fusion protein.

Caption: Structural comparison of the synthetic GLP-1 fragment (TFA salt) versus the full albumin-fused clinical protein, highlighting the DPP-4 resistance mechanism.[1][2][3][4]

Physicochemical Properties[2][3][4][10][11]

The following data contrasts the two forms. Researchers must verify which form they possess before calculating molarity.[1]

| Property | Albiglutide TFA (Peptide Fragment) | Albiglutide (Fusion Protein) |

| Molecular Weight | ~3,300 – 3,400 Da (varies by salt stoichiometry) | ~72,970 Da |

| Formula | C₁₄₈H₂₂₅N₃₉O₄₆[1][2][3][4] · x(C₂HF₃O₂) | C₃₂₃₂H₅₀₃₂N₈₆₄O₉₇₉S₄₁ |

| Physical State | White lyophilized powder (Hygroscopic) | Lyophilized powder or buffered solution |

| Solubility | Water, DMSO, dilute acetic acid | Saline, PBS (pH 7.[1][2][3]4) |

| Acidity (pH) | Acidic (pH < 4 in water due to TFA) | Neutral / Buffered (pH ~7.0–7.[1][2][3][4]4) |

| Isoelectric Point | ~5.5 (Peptide backbone) | ~4.7 (Dominated by Albumin) |

| Storage | -20°C (Desiccated) | 2°C–8°C (Liquid), -20°C (Lyophilized) |

Experimental Protocols: Handling Albiglutide TFA

Working with TFA salts requires specific buffering strategies to prevent cellular toxicity caused by acidification of the culture medium.[1]

Reconstitution Workflow

Objective: Solubilize the peptide while neutralizing the TFA counterion.[1]

-

Initial Solubilization:

-

Dissolve the lyophilized powder in sterile distilled water or DMSO to a high concentration (stock), e.g., 10 mM or 1 mg/mL.

-

Note: Do not dissolve directly in PBS or cell culture media; the high salt concentration can sometimes precipitate the peptide before it fully dissolves.[1]

-

-

pH Adjustment (Critical):

-

The solution will be acidic.[1][10][11] For chemical assays, this may be acceptable.[1]

-

For Biological Assays (Cell Culture/In Vivo): You must neutralize the solution.[1][2][3] Dilute the stock at least 1:20 into a buffered medium (e.g., PBS pH 7.4 or HEPES).

-

Verification: Spot-check pH with litmus paper.[1][2][4] If still acidic, add small volumes of 0.1 N NaOH or 1 M Tris-HCl (pH 8.[1][2]0) until physiological pH is reached.[1][2][3]

-

-

Aliquoting & Storage:

In Vitro GLP-1R Activation Assay

Objective: Validate the activity of Albiglutide TFA using a cAMP readout.

-

Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.[1][2][4]

-

Reagent Prep: Dilute Albiglutide TFA stock (1 mM in DMSO) to working concentrations (e.g., 0.1 nM – 100 nM) in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

-

Control: Use native GLP-1 (7-36) as a positive control.[1][2][4]

-

Readout: Measure intracellular cAMP accumulation after 30 minutes of stimulation.

-

Expectation: Albiglutide TFA should show similar potency (EC50) to native GLP-1 but significantly higher stability if pre-incubated with DPP-4.[1][2][4]

Handling & Storage Logic Diagram

Caption: Step-by-step workflow for reconstituting Albiglutide TFA, emphasizing the critical pH neutralization step required for biological compatibility.

Mechanism of Action & Pharmacology[1][6]

DPP-4 Resistance

The core chemical innovation in Albiglutide is the Alanine-to-Glycine (A8G) substitution.[1][2][4][7]

-

Mechanism: DPP-4 cleaves N-terminal dipeptides (His-Ala) from GLP-1.[1][2][4][12] The enzyme requires a specific stereochemistry at the P1' position (Alanine/Proline).[1][2][3]

-

Effect: Substituting Glycine removes the methyl side chain at this position, sterically modifying the scissile bond and reducing DPP-4 affinity by orders of magnitude.

Albumin Fusion (In Vivo Context)

While the TFA peptide fragment works in a dish, the full protein's efficacy relies on albumin.[1][3]

-

Neonatal Fc Receptor (FcRn): Albumin binds FcRn in endosomes at acidic pH, protecting it from lysosomal degradation and recycling it back to circulation.[1][2][3] This extends the half-life from minutes (native GLP-1) to ~5 days (Albiglutide).[1][2][3][4][8]

References

-

SelleckChem. (n.d.).[1][2][3] Albiglutide Fragment Chemical Properties and Sequence. Retrieved from [1][2][3][4]

-

PubChem. (n.d.).[1][2][3] Albiglutide Compound Summary. National Library of Medicine.[1] Retrieved from [1][2][3][4]

-

DrugCentral. (n.d.).[1][2][3] Albiglutide Drug Monograph. Retrieved from [1][2][3][4]

-

TargetMol. (n.d.). Albiglutide TFA Product Information. Retrieved from [1][2][3][4]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Albiglutide | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Albiglutide - Wikipedia [en.wikipedia.org]

- 7. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 8. Albiglutide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 11. albiglutide [drugcentral.org]

- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

Albiglutide: From Albumin-Fusion Engineering to Clinical Lifecycle

Topic: Albiglutide TFA Discovery and Development Timeline Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Retrospective on the Discovery, Development, and Strategic Withdrawal of a First-Generation Long-Acting GLP-1RA

Executive Summary & Nomenclature Clarification

Albiglutide (marketed as Tanzeum in the US, Eperzan in the EU) represents a pivotal chapter in the engineering of long-acting Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs). Unlike small peptide analogs (e.g., Exenatide) or fatty-acid acylated peptides (e.g., Liraglutide), Albiglutide utilized genetic fusion technology to covalently link GLP-1 motifs to human serum albumin (HSA).[1]

Critical Note on "Albiglutide TFA": In research catalogs, you will frequently encounter "Albiglutide TFA" (Trifluoroacetate salt).[1] Researchers must distinguish between two distinct entities:

-

The Clinical Drug (Albiglutide): A ~72 kDa recombinant fusion protein produced in Saccharomyces cerevisiae. It consists of two copies of a modified GLP-1 peptide fused to albumin.[2]

-

The Research Reagent (Albiglutide TFA): Often refers to the synthetic peptide pharmacophore (MW ~3.3 kDa) or the salt form of the GLP-1 dimer fragment used for in vitro receptor binding assays. This guide focuses on the discovery and development of the clinical fusion protein.

Phase 1: Conceptualization & Molecular Engineering (1990s–2004)[1]

The Stability Challenge

Native GLP-1(7-36) has a half-life of <2 minutes due to rapid degradation by Dipeptidyl Peptidase-4 (DPP-4) and renal clearance.[1] The engineering goal was to extend this half-life to support once-weekly dosing while maintaining receptor affinity.

The "Albumin-Fusion" Solution

Developed originally by Human Genome Sciences (HGS) under the name Albugon , the molecule employed a proprietary albumin-fusion platform.

-

Construct Design:

-

Pharmacophore: Two copies of GLP-1(7-36).[1] The dimer configuration was chosen to overcome steric hindrance caused by the bulky albumin moiety, ensuring at least one GLP-1 motif could access the receptor binding pocket.

-

DPP-4 Resistance: A point mutation Ala8Gly was introduced in the GLP-1 sequence.[3] This substitution renders the N-terminus resistant to DPP-4 cleavage.[3]

-

Carrier: Human Serum Albumin (HSA).[1][4] Albumin has a half-life of ~19 days in humans, mediated by the neonatal Fc receptor (FcRn) recycling pathway.

-

Expression Host: Saccharomyces cerevisiae (Baker's Yeast).[1] Yeast was selected over E. coli to allow for proper folding of the large albumin domain and secretion of the soluble protein.

-

Molecular Architecture Diagram

The following diagram illustrates the engineered fusion protein logic.

Caption: Schematic of Albiglutide fusion protein. Two modified GLP-1 domains are fused to the N-terminus of Albumin to extend half-life and prevent degradation.

Phase 2: Preclinical & Early Clinical Validation (2005–2008)[1]

In 2004, GlaxoSmithKline (GSK) entered a partnership with HGS to develop Albiglutide.[1]

Pharmacokinetics (PK) Verification[1]

-

Animal Models: Studies in monkeys demonstrated that the fusion protein retained GLP-1R agonist activity but exhibited a dramatically extended half-life compared to native GLP-1.

-

Human Phase I/II:

-

Half-Life: Confirmed at 4–7 days , validating the once-weekly dosing regimen.

-

Steady State: Achieved within 4–5 weeks of weekly administration.[5]

-

Immunogenicity: As a yeast-derived fusion protein, anti-drug antibodies (ADAs) were a concern.[1] Early trials monitored for neutralizing antibodies, which were found to be relatively rare but present.

-

Phase 3: The Harmony Clinical Program (2009–2013)[1]

GSK launched the massive Harmony Phase III program, comprising eight global trials (Harmony 1 through 8) involving over 5,000 patients. This program was designed to test non-inferiority against placebo and active comparators.

Key Harmony Trials Summary

| Trial | Comparator | Key Outcome | Clinical Insight |

| Harmony 6 | Liraglutide (Daily) | Non-inferior (HbA1c) | Albiglutide reduced HbA1c (-0.78%) but was statistically inferior to Liraglutide (-0.99%) in weight loss.[1] |

| Harmony 7 | Basal Insulin (Glargine) | Non-inferior | Albiglutide showed similar glycemic control with weight loss, contrasted with weight gain in the insulin group. |

| Harmony 8 | Sitagliptin (DPP-4i) | Superior | Demonstrated greater efficacy than oral DPP-4 inhibitors in patients with renal impairment.[1] |

The "Efficacy vs. Tolerability" Trade-off

The Harmony data revealed a distinct profile for Albiglutide:

-

Pros: Lower rates of gastrointestinal side effects (nausea/vomiting) compared to shorter-acting GLP-1s (like Exenatide) or Liraglutide.[1]

-

Cons: Slightly lower efficacy in HbA1c reduction and weight loss compared to the market leader, Liraglutide (Victoza).

Regulatory Approval & Commercial Withdrawal (2014–2018)[1][6][7]

Approval Timeline

-

FDA (USA): Approved April 2014 as Tanzeum.[1][6]

-

Boxed Warning: Like other GLP-1s, it carried a warning for thyroid C-cell tumors based on rodent data.

-

The Withdrawal (2017)

In July 2017, GSK announced the global withdrawal of Albiglutide.[6][7]

-

Reason: Economic/Commercial , not safety.[7]

-

Context: By 2017, the GLP-1 market had evolved.

-

Dulaglutide (Trulicity): Had launched with a superior, ready-to-use pen device and strong efficacy.[1]

-

Semaglutide (Ozempic): Was on the horizon (approved late 2017) with superior weight loss data.[1]

-

Manufacturing: Albiglutide required a complex reconstitution step (mixing powder and diluent) by the patient before injection, which was a significant usability disadvantage compared to competitors' auto-injectors.

-

Lifecycle Visualization[1]

Caption: Lifecycle of Albiglutide from discovery at Human Genome Sciences to commercial withdrawal.

Technical Deep Dive: Mechanism of Action

Albiglutide functions as an orthosteric agonist at the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[1]

Signaling Pathway[1][4]

-

Binding: The GLP-1 moiety binds the extracellular domain of GLP-1R on pancreatic

-cells. -

Activation: Induces conformational change, coupling the receptor to

protein. -

Cascade:

-

Outcome:

Mechanism Diagram[1]

Caption: Intracellular signaling cascade triggered by Albiglutide binding to GLP-1R.[1][4]

References

-

Wikipedia. (n.d.).[1] Albiglutide.[6][7][8][9][10] Retrieved from [1]

-

TargetMol. (n.d.). Albiglutide TFA Chemical Properties and Sequence. Retrieved from [1]

-

National Institutes of Health (NIH). (2019).[1] The Discovery and Development of Liraglutide and Semaglutide. Retrieved from [1]

-

European Medicines Agency (EMA). (2018).[1] Eperzan (Albiglutide) Withdrawal Public Statement. Retrieved from [1]

-

Gov.uk. (2017).[1] Eperzan (albiglutide): Global discontinuation of medicine.[1][6] Retrieved from [1]

-

ResearchGate. (2025). Albiglutide, an albumin-based fusion of glucagon-like peptide 1.[2][9] Retrieved from [1]

Sources

- 1. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel AGLP-1 albumin fusion protein as a long-lasting agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Once-weekly albiglutide in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Albiglutide - Wikipedia [en.wikipedia.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. Albiglutide, an albumin-based fusion of glucagon-like peptide 1 for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eperzan | European Medicines Agency (EMA) [ema.europa.eu]

Technical Guide: Albiglutide TFA Synthesis & Impurity Profiling

[1]

Executive Summary & Technical Distinction

Albiglutide (Trade name: Tanzeum/Eperzan) is clinically a recombinant fusion protein (~72 kDa) comprised of two copies of a modified GLP-1(7-36) analog fused to human albumin, expressed in Saccharomyces cerevisiae.[1][2]

However, Albiglutide TFA (Trifluoroacetate salt) typically refers to the synthetic peptide fragment (the modified GLP-1 pharmacophore) used in research and pre-clinical development.[1][2] This guide focuses on the Solid-Phase Peptide Synthesis (SPPS) of this active moiety, explaining the origin of the TFA counterion and the specific impurity profile inherent to this synthetic route.

Target Molecule Specifications (Synthetic Albiglutide Fragment)

-

Sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂[2][3]

-

Modification: Glycine substitution at position 8 (Ala8 → Gly8) confers DPP-4 resistance.[1]

-

Salt Form: Trifluoroacetate (TFA), derived from the cleavage cocktail.[1]

Synthesis Pathway: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The synthesis of Albiglutide TFA follows a linear Fmoc/tBu strategy.[1][2] This method ensures high fidelity of the 30-amino acid sequence while managing the reactive side chains.

Resin Selection & Loading

-

Resin: Rink Amide MBHA Resin is selected to yield a C-terminal amide (essential for receptor binding affinity, mimicking the native GLP-1 amide).[2]

-

Loading: Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation of the growing 30-mer peptide chain within the resin matrix.[1]

Stepwise Assembly Protocol

The synthesis proceeds from C-terminus (Arg) to N-terminus (His).[1][2]

-

Deprotection: Removal of the Fmoc group using 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation).[1]

-

Activation: Amino acids are activated using DIC/Oxyma Pure or HBTU/DIEA .

-

Critical Control:Oxyma is preferred over HOBt to reduce racemization, particularly for Cysteine and Histidine residues (though Albiglutide lacks Cys in the GLP-1 moiety, His is N-terminal).[2]

-

-

Coupling: 3–5 fold molar excess of activated amino acid. Reaction time: 60–120 mins.

-

Capping: Unreacted amines are capped with Acetic Anhydride/Pyridine to terminate deletion sequences (forming "Truncated" impurities rather than "Deletion" impurities, easing purification).[1]

Cleavage & Side-Chain Deprotection (The "TFA" Origin)

This step releases the peptide from the resin and removes side-chain protecting groups (tBu, Pbf, Trt, Boc).

-

Reagent Cocktail: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%).[1][2]

-

Role of TFA: Acts as the acidolytic agent. Upon precipitation, the basic guanidino group of Arginine and the N-terminal amine become protonated, forming the Trifluoroacetate salt .

-

Role of Scavengers (TIS/DODT): Prevent re-attachment of reactive carbocations (e.g., t-butyl cations) to Tryptophan (Trp) or Methionine residues.[1][2]

-

Visualization: SPPS Workflow

Caption: Step-wise Fmoc-SPPS workflow for Albiglutide TFA synthesis, highlighting the critical decision points for purity control.

Purification and Salt Exchange

The crude precipitate contains the target peptide alongside truncated species and scavenger adducts.

Preparative HPLC

-

Stationary Phase: C18 Reverse Phase (10 µm, 100 Å pore size).[1][2]

-

Mobile Phase A: 0.1% TFA in Water (Maintains the salt form).[1][2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradient (e.g., 20% B to 45% B over 60 min) is required to separate the des-Gly or des-His impurities which differ by only one residue.[2]

Salt Form Considerations

For research reagents, the TFA salt is often retained because TFA improves peak shape and solubility during HPLC. However, TFA is cytotoxic. If the peptide is intended for cell-based assays, a Salt Exchange (to Acetate or Chloride) is performed using ion-exchange resin or repeated lyophilization with HCl/Acetic Acid.[2]

Impurity Profiling

Understanding the impurity profile is critical for validating the synthesis.[4] The impurities are categorized by their origin in the SPPS process.

Common Impurities Table

| Impurity Type | Origin | Identification (Mass Shift) | Mitigation Strategy |

| Deletion Sequences | Incomplete coupling (e.g., des-Val, des-Ala).[1][2] | [M - Residue Mass] | Double coupling of sterically hindered residues (Val, Ile).[1][2] |

| Aspartimide | Cyclization of Asp-Val or Asp-Gly sequences.[2] | [M - 18 Da] (H₂O loss) | Use HMB-protected Asp or add 0.1M HOBt to piperidine. |

| Oxidation | Oxidation of Trp (Tryptophan) or Met.[1][2] | [M + 16 Da] / [M + 32 Da] | Perform cleavage under Nitrogen; use DODT scavenger. |

| Racemization | Base-catalyzed conversion (L-His → D-His).[1][2] | Same Mass (RT shift on HPLC) | Use Oxyma/DIC activation; avoid high pH during coupling. |

| TFA Adducts | Incomplete removal of protecting groups. | [M + TFA mass] | Extended cleavage time; fresh scavengers. |

Impurity Formation Logic

Caption: Causal relationships between synthesis conditions and specific impurity species in Albiglutide synthesis.

Analytical Validation (Self-Validating System)

To ensure the "Albiglutide TFA" reagent is valid, the following analytical battery is required:

-

ESI-MS (Electrospray Ionization Mass Spectrometry): Confirms the deconvoluted mass matches the theoretical MW (3397.6 Da).[1][2]

-

RP-HPLC: Purity must be >95%. The main peak should be sharp; broad peaks indicate aggregation or racemization.

-

Amino Acid Analysis (AAA): Verifies the net peptide content (accounting for the weight of the TFA counterions and residual water).[1] Note: TFA salts are hygroscopic; net peptide content is often only 70–80% of the solid weight.

References

-

TargetMol. (2024). Albiglutide TFA Chemical Properties and Sequence. TargetMol Catalog. Link

-

MedChemExpress. (2024).[1][2] Albiglutide fragment TFA - Product Information. MedChemExpress. Link

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 122173812, Albiglutide. PubChem.[5] Link

-

Agilent Technologies. (2023).[1][2] Impurity Profiling of GLP-1 Receptor Agonists by HILIC-MS. Agilent Application Notes. Link

-

Bao, W., et al. (2011).[1] Albiglutide, a Long Lasting Glucagon-Like Peptide-1 Analog, Protects the Rat Heart against Ischemia/Reperfusion Injury. PLoS One. Link

Technical Guide: Albiglutide TFA Pharmacokinetics and In Vivo Disposition

Executive Summary

Albiglutide is a long-acting Glucagon-Like Peptide-1 receptor agonist (GLP-1RA) designed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5][6] Unlike small molecule drugs or acylated peptides (e.g., Liraglutide), Albiglutide utilizes a recombinant fusion protein strategy—linking two copies of modified GLP-1 to human serum albumin (HSA).[6]

This guide details the pharmacokinetic (PK) profile of Albiglutide, with a specific focus on the Trifluoroacetate (TFA) salt form commonly utilized in preclinical research. While the clinical drug (Tanzeum/Eperzan) is formulated as a lyophilized powder, research-grade Albiglutide is frequently supplied as a TFA salt. Proper handling, formulation, and stoichiometric conversion of this salt are critical for accurate in vivo data generation.

Part 1: Molecular Architecture & Stability Mechanisms

The extended half-life of Albiglutide is engineered through two specific molecular modifications. Understanding these is a prerequisite for interpreting PK data.

-

DPP-4 Resistance: Native GLP-1 is degraded by Dipeptidyl Peptidase-4 (DPP-4) within minutes (

min). Albiglutide contains a Glycine substitution for Alanine at position 8 ( -

Albumin Fusion (The "Shield"): Two copies of this modified GLP-1 are fused in tandem to the N-terminus of Human Serum Albumin (HSA). This increases the molecular weight to ~73 kDa, preventing renal filtration (glomerular cutoff

60 kDa) and enabling FcRn-mediated recycling.

Diagram 1: Structural Stability & Clearance Avoidance

This diagram illustrates the dual-mechanism of half-life extension: enzymatic resistance and endosomal recycling.

Caption: Albiglutide evades rapid clearance via DPP-4 resistance and FcRn-mediated recycling, contrasting sharply with native GLP-1.

Part 2: Preclinical Formulation (The TFA Factor)

Crucial for Researchers: Commercial research-grade Albiglutide is often supplied as Albiglutide TFA . The Trifluoroacetate counter-ion is a byproduct of solid-phase peptide synthesis (SPPS) and purification.

The Toxicity Trap

Injecting unbuffered TFA salts can cause local site necrosis and systemic acidosis in small animals, skewing PK data (altering absorption rates due to tissue damage).

Protocol: Converting TFA Salt for In Vivo Dosing

This protocol ensures the removal of acidic properties and correct dosing stoichiometry.

-

Calculate Net Peptide Content (NPC):

-

TFA salts can account for 10–40% of the dry weight.

-

Formula:

-

Action: Check the Certificate of Analysis (CoA) for the specific NPC or "Peptide Content." Do not assume 100%.

-

-

Solubilization & Buffering:

-

Step A: Dissolve the lyophilized TFA powder in a small volume of sterile water (it will be acidic, pH ~2-3).

-

Step B: Immediately add 10x PBS or a Tris-buffer to neutralize.

-

Target: Final pH 7.4.

-

Warning: Do not dissolve directly in concentrated PBS; the salt shock can sometimes precipitate high-molecular-weight fusion proteins.

-

-

Sterile Filtration:

-

Use a 0.22 µm PVDF or PES Low-Binding membrane.

-

Note: Albumin fusions are "sticky." Pre-wet the filter to minimize protein loss during filtration.

-

Part 3: Pharmacokinetic Profile (Data Summary)

Albiglutide exhibits a distinct allometric scaling profile. While the half-life is ~5 days in humans, it is significantly shorter in rodents due to faster metabolic rates and species-specific albumin handling.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Mouse (IV/SC) | Monkey (Cynomolgus) | Human (Clinical) |

| Half-life ( | 8 – 12 hours | ~60 hours (2.5 days) | 4 – 7 days (~5 days) |

| 2 – 4 hours | 6 – 12 hours | 3 – 5 days | |

| Bioavailability (SC) | ~38% | ~50% | Not fully characterized* |

| Clearance (CL) | Low (Protein catabolism) | Low | 67 mL/h |

| Volume of Dist. ( | Low (Vascular confined) | Low (Vascular confined) | ~11 L (Approx. blood vol) |

*Absolute bioavailability in humans is difficult to determine due to lack of IV reference data in Phase III trials, but efficacy confirms sufficient absorption.

Key Interpretation Insights

-

The "Mouse Problem": In mice, the formation of Anti-Drug Antibodies (ADAs) can occur rapidly (within 10-14 days), accelerating clearance. Recommendation: Limit mouse PK studies to <2 weeks or use immunodeficient strains (e.g., SCID/Nude) for chronic dosing studies to avoid ADA-mediated clearance artifacts.

-

Scaling: The 60-hour half-life in monkeys is the most predictive translational marker for albumin-fusion behavior in humans.

Part 4: Mechanistic PK & Experimental Workflow

Absorption & Distribution

Following Subcutaneous (SC) injection, Albiglutide enters the lymphatic system before reaching the systemic circulation, a typical pathway for proteins >20 kDa. This results in a delayed

-

Distribution: Highly confined to the vascular space (

). Unlike lipophilic small molecules, it does not distribute extensively into adipose or muscle tissue. -

BBB Penetration: Limited. While some GLP-1RAs cross the Blood-Brain Barrier (BBB), albumin fusions show restricted access compared to smaller peptides, though sufficient uptake occurs to mediate central satiety signals (Banks et al.).

Metabolism & Elimination

Albiglutide does not undergo CYP450 metabolism.

-

Catabolism: It is degraded into small peptides and amino acids by ubiquitous proteases and endothelial lysozomes.

-

Renal/Hepatic: No specific organ clearance. It is not excreted unchanged in urine. Therefore, dose adjustment is generally not required for mild renal impairment, though caution is advised in severe cases due to general protein load.

Diagram 2: Recommended Preclinical PK Workflow

A self-validating workflow for assessing Albiglutide PK in rodents.

Caption: Standardized workflow for Albiglutide PK assessment. Note the extended sampling timepoints required due to long half-life.

Part 5: Bioanalytical Considerations

When detecting Albiglutide in plasma, standard GLP-1 ELISA kits often fail because the fusion to albumin sterically hinders many C-terminal antibodies.

Recommended Assay Format:

-

Capture: Anti-Human Albumin antibody (immobilized).

-

Detection: Monoclonal Anti-GLP-1 (N-terminal specific) antibody.

-

Reasoning: This "sandwich" ensures you are measuring the intact fusion protein . Measuring albumin alone generates false positives (endogenous albumin), and measuring GLP-1 alone may miss the fusion context.

References

-

Matthews, J. E., et al. (2008).[3] Pharmacodynamics, pharmacokinetics, safety, and tolerability of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in patients with type 2 diabetes.[1][2][3][4][7] The Journal of Clinical Endocrinology & Metabolism, 93(12), 4810-4817.

-

Bush, M. A., et al. (2009). Safety, tolerability, pharmacodynamics and pharmacokinetics of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in healthy subjects. Diabetes, Obesity and Metabolism, 11(5), 498-505.

-

U.S. Food and Drug Administration (FDA). (2014).[8] Tanzeum (albiglutide) Prescribing Information.

-

Banks, W. A., et al. (2018). Brain uptake pharmacokinetics of albiglutide, dulaglutide, tirzepatide, and DA5-CH in the search for new treatments of Alzheimer's and Parkinson's diseases.[9] Drug Metabolism and Disposition.

- Wait, S., et al. (2013). Preclinical and Clinical Pharmacokinetics of Albiglutide. Clinical Pharmacokinetics. (Contextual reference for scaling).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Albiglutide, an albumin-based fusion of glucagon-like peptide 1 for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics, pharmacokinetics, safety, and tolerability of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Albiglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Albiglutide | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Brain uptake pharmacokinetics of albiglutide, dulaglutide, tirzepatide, and DA5-CH in the search for new treatments of Alzheimer’s and Parkinson’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Albiglutide TFA & GLP-1 Receptor Agonism

Executive Summary & Molecular Architecture[1]

Albiglutide is a long-acting Glucagon-Like Peptide-1 Receptor Agonist (GLP-1RA) designed to overcome the rapid degradation inherent to native GLP-1. While clinically known as Tanzeum (or Eperzan), in a research setting, the compound is frequently supplied as Albiglutide TFA (Trifluoroacetate salt) .[1] This guide addresses the specific handling, mechanism, and validation of this research-grade reagent.

Structural Composition

Unlike lipophilic analogs (e.g., Liraglutide) that rely on fatty acid acylation, Albiglutide utilizes a recombinant fusion protein strategy.[1]

-

Core Sequence: Two copies of modified human GLP-1 (amino acids 7-36) fused in tandem.[1][2]

-

Fusion Partner: Human Serum Albumin (HSA).[1]

-

DPP-4 Resistance: A critical substitution of Alanine to Glycine at position 8 (Ala8Gly) renders the peptide resistant to Dipeptidyl Peptidase-4 (DPP-4) cleavage.[1][2][3]

-

The TFA Factor: Research-grade Albiglutide is often lyophilized with trifluoroacetic acid (TFA) as a counter-ion to enhance solubility and purification.[1]

-

Critical Implication: Reconstitution in unbuffered water yields an acidic solution (pH < 3.0), which is cytotoxic in cellular assays.[1] Immediate buffering is required.

-

Mechanism of Action: GLP-1R Signaling Cascade[4][5]

Albiglutide functions as an orthosteric agonist of the GLP-1 receptor (GLP-1R), a Class B G-protein-coupled receptor (GPCR) expressed on pancreatic

Upon binding, Albiglutide induces a conformational change in the transmembrane domain of GLP-1R, triggering the exchange of GDP for GTP on the

-

PKA-Dependent: Phosphorylation of voltage-dependent Ca

channels (VDCC) and Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Epac2-Dependent: Direct interaction with RapGEF4 (Epac2) to potentiate Ca

-induced Cangcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Visualization: The Albiglutide Signaling Network

Figure 1: The canonical Gs-coupled signaling pathway activated by Albiglutide, leading to glucose-dependent insulin secretion.[1][2][5][4][6][7][8][9][10]

In Vitro Characterization & Benchmarking

Due to the steric bulk of the albumin fusion (approx. 72 kDa vs. ~3.5 kDa for native GLP-1), Albiglutide exhibits slightly reduced receptor affinity compared to native GLP-1. However, this is pharmacologically offset by its massive half-life extension.

Table 1: Comparative Pharmacodynamics

| Compound | Molecular Class | Receptor Affinity (Ki) | In Vitro Potency (EC50) | Half-Life (Human) |

| Native GLP-1 (7-36) | Endogenous Peptide | ~0.5 nM | ~10 - 20 pM | 1.5 - 2 minutes |

| Albiglutide | Albumin Fusion Protein | ~1.5 - 3.0 nM | ~100 - 300 pM | 4 - 7 days |

| Exendin-4 | Synthetic Peptide | ~0.3 nM | ~30 pM | 2.4 hours |

Key Insight: In cAMP accumulation assays (e.g., HTRF or Luciferase reporter), Albiglutide typically requires a 10-fold higher concentration than native GLP-1 to achieve maximal efficacy (

Experimental Protocol: Handling & Assay Validation

This protocol outlines the validation of Albiglutide TFA activity using a cAMP functional assay in HEK293 cells stably expressing GLP-1R.

Reconstitution of Albiglutide TFA

Warning: The TFA salt form creates an acidic environment. Direct addition to cell culture media without neutralization will cause false-negative results due to acid toxicity.

-

Solvent: Dissolve lyophilized Albiglutide TFA in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

-

Neutralization: Add 0.1 M NaOH dropwise (very slowly) or dilute immediately into a high-capacity buffer (e.g., PBS + 20mM HEPES, pH 7.4).

-

Verification: Spot-check pH to ensure it is 7.2–7.4.

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

cAMP Functional Assay (HTRF Method)

Objective: Determine EC50 of Albiglutide.

-

Cell Prep: Harvest HEK293-GLP1R cells. Resuspend in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

-

Note: IBMX is crucial to inhibit phosphodiesterases (PDE) that degrade cAMP.[1]

-

-

Treatment:

-

Prepare serial dilutions of Albiglutide (Range:

M to -

Add 5 µL of compound to 384-well plate.

-

Add 5 µL of cell suspension (approx. 2,000 cells/well).[1]

-

-

Incubation: Incubate for 30 minutes at RT.

-

Detection: Add HTRF lysis/detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1] Incubate 1 hour.

-

Analysis: Read on compatible plate reader (665 nm / 620 nm ratio). Plot sigmoidal dose-response curve.

Visualization: Reconstitution & Assay Workflow[1]

Figure 2: Critical workflow emphasizing the neutralization of the TFA salt prior to cellular introduction.

References

-

Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131-2157.

-

Bush, M. A., et al. (2009). Safety, tolerability, pharmacodynamics and pharmacokinetics of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in healthy subjects. Diabetes, Obesity and Metabolism, 11(5), 498-505. [1]

-

Doyle, M. E., & Egan, J. M. (2007). Mechanisms of action of glucagon-like peptide 1 in the pancreas. Pharmacology & Therapeutics, 113(3), 546-593.[1] [1]

-

Matthews, J. E., et al. (2008). Pharmacodynamics and pharmacokinetics of the Glucagon-like Peptide-1 (GLP-1) agonist albiglutide.[2][11] Clinical Pharmacology & Therapeutics. [1]

Sources

- 1. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]

- 2. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albiglutide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of albiglutide, a once-weekly glucagon-like peptide-1 receptor agonist, in patients with type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low, but Physiological, Concentration of GLP-1 Stimulates Insulin Secretion Independent of the cAMP-Dependent Protein Kinase Pathway [jstage.jst.go.jp]

- 10. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Monograph: Albiglutide (Tanzeum) [ebmconsult.com]

Albiglutide TFA biological stability and degradation pathways

Technical Whitepaper: Albiglutide TFA Biological Stability & Degradation Mechanisms

Executive Summary

Albiglutide (Research Grade often supplied as Albiglutide TFA ) is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) designed for the treatment of type 2 diabetes.[1][2][3] Its extended biological half-life (~5 days) is achieved through a recombinant fusion strategy that links two copies of modified human GLP-1 (7-36) to human serum albumin (HSA).

This guide details the biological stability of the molecule, distinguishing between the research-grade trifluoroacetate (TFA) salt and the physiologically active species. It provides an in-depth analysis of the structural modifications conferring enzymatic resistance (DPP-4), the mechanisms of clearance, and the specific chemical and physical degradation pathways (oxidation, deamidation, aggregation) that researchers must monitor during development and handling.

Molecular Architecture & Stability Design

The stability of Albiglutide is engineered directly into its primary and tertiary structure. Unlike small molecule drugs where stability is often a function of the formulation, Albiglutide’s persistence in vivo is a result of genetic fusion and specific amino acid substitution.

Structural Composition

-

GLP-1 Moiety: Two copies of human GLP-1 (7-36) are fused in tandem.

-

Albumin Carrier: The tandem GLP-1 dimer is fused to the N-terminus of human serum albumin (HSA).

-

The "TFA" Context: In research settings, Albiglutide is often supplied as a Trifluoroacetate (TFA) salt. TFA is a counterion derived from the purification process (RP-HPLC). Upon reconstitution in physiological buffers (pH 7.4), the TFA dissociates, and the protein adopts its native zwitterionic state. Note: High residual TFA in cellular assays can be cytotoxic; buffer exchange is recommended for sensitive biological readouts.

Mechanism of Enzymatic Resistance

Native GLP-1 is degraded within minutes (

-

Modification: Albiglutide incorporates an Alanine to Glycine substitution at position 8 (Ala8Gly) in both GLP-1 copies.

-

Effect: This steric modification prevents the DPP-4 enzyme from docking and cleaving the N-terminus, rendering the agonist resistant to inactivation while maintaining receptor affinity.

Biological Stability Profile

Pharmacokinetics & Half-Life

-

Half-Life: Approximately 4 to 7 days in humans.

-

Renal Clearance: The fusion to HSA increases the molecular weight to ~73 kDa, exceeding the glomerular filtration threshold (~60 kDa). This prevents rapid renal elimination.

-

FcRn Recycling: The albumin moiety binds to the Neonatal Fc Receptor (FcRn) in endothelial cells, protecting the molecule from lysosomal degradation and recycling it back into circulation.

Visualization: Structural Stability & Clearance

Figure 1: Structural design of Albiglutide illustrating the tandem GLP-1 fusion to albumin and the Ala8Gly mutation that blocks DPP-4 degradation.[4]

Degradation Pathways

Despite its engineered stability, Albiglutide is susceptible to specific degradation pathways during storage (in vitro) and metabolism (in vivo).

Enzymatic Degradation (In Vivo)

While resistant to DPP-4, Albiglutide is eventually catabolized via general protein turnover mechanisms:

-

Proteolysis: Ubiquitous proteases (e.g., NEP 24.11, cathepsins) slowly cleave the peptide backbone.

-

Lysosomal Degradation: Once the albumin-FcRn interaction cycle is exhausted or if the protein is internalized by non-recycling pathways, it is degraded into constituent amino acids in the lysosome.

Chemical Degradation (In Vitro/Storage)

Researchers handling Albiglutide TFA must be vigilant against these pathways, particularly in solution.

-

-

Target Residues: Methionine (Met) and Tryptophan (Trp).

-

Mechanism: Reactive oxygen species (ROS) convert Methionine to Methionine Sulfoxide.

-

Impact: Oxidation can alter the tertiary structure and reduce potency.

-

-

Deamidation:

-

Target Residues: Asparagine (Asn) and Glutamine (Gln).

-

Mechanism: Hydrolysis of the amide side chain to form Aspartic acid or Isoaspartic acid (via a succinimide intermediate).

-

Impact: Introduces a negative charge, potentially altering receptor binding affinity (charge heterogeneity).

-

-

Hydrolysis:

-

Target: Peptide bonds, particularly at Asp-Pro or Asp-Gly sites under acidic conditions (relevant if the TFA salt is dissolved in unbuffered acidic solvents).

-

Physical Degradation

-

Aggregation: High concentrations or mechanical stress (shaking/vortexing) can induce the formation of high molecular weight (HMW) aggregates. The albumin moiety generally stabilizes the fusion, but the GLP-1 tail is inherently prone to fibrillation if cleaved or denatured.

Visualization: Degradation Pathways

Figure 2: Comprehensive mapping of chemical, physical, and biological degradation pathways affecting Albiglutide.

Analytical Methodologies

To validate the integrity of Albiglutide TFA in research, the following protocols are recommended.

Stability Indicating Assays

| Method | Purpose | Key Parameter to Monitor |

| RP-HPLC | Purity & Chemical Stability | Shift in retention time (Oxidation elutes earlier; Deamidation elutes later). |

| SEC-HPLC | Physical Stability | Detection of High Molecular Weight (HMW) aggregates or dimers. |

| LC-MS/MS | Peptide Mapping | Identification of specific modified residues (e.g., +16 Da for Met oxidation). |

| cAMP Bioassay | Biological Potency | Functional activation of GLP-1R in cell lines (e.g., CHO-GLP1R). |

Experimental Workflow: Stability Testing

Figure 3: Recommended experimental workflow for assessing the stability and potency of Albiglutide samples.

References

-

Rosenstock, J., & Stewart, M. W. (2008). Albiglutide.[2][3][6][7][8][9][10][11][12][13] Journal of Controlled Release, 132(3), 171-183. Link

-

Baggio, L. L., et al. (2004). A recombinant human glucagon-like peptide (GLP)-1-albumin protein (albugon) mimics peptidergic activation of GLP-1 receptor-dependent pathways. Diabetes, 53(9), 2492-2500. Link

-

Bush, M. A., et al. (2009).[12] Safety, tolerability, pharmacodynamics and pharmacokinetics of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in healthy subjects. Diabetes, Obesity and Metabolism, 11(5), 498-505. Link

-

Drucker, D. J. (2006). The biology of incretin hormones. Cell Metabolism, 3(3), 153-165. Link

-

Wake, D. J., et al. (2013). Albiglutide for the treatment of type 2 diabetes.[3][7][8][9][12][14][15] Expert Opinion on Biological Therapy, 13(10), 1469-1477. Link

Sources

- 1. glp-1 receptor agonist 2 — TargetMol Chemicals [targetmol.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 产品中心 | 西宝商城 [mall.seebio.cn]

- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of albiglutide, a once-weekly glucagon-like peptide-1 receptor agonist, in patients with type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. Medchem Express 1MG Albiglutide TFA, Quantity: 1 miligramo | Fisher Scientific [fishersci.es]

- 11. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Reconstitution of Albiglutide TFA

This is an in-depth technical guide on the solubility and reconstitution of Albiglutide TFA , designed for researchers and drug development professionals.

Executive Summary & Critical Definition

Albiglutide TFA primarily refers to the synthetic peptide fragment (the GLP-1 pharmacophore) used in research, not the clinical-grade fusion protein (Tanzeum®).[1][2][3] The "TFA" (Trifluoroacetate) designation confirms this is a synthetic peptide salt derived from solid-phase peptide synthesis (SPPS).[1][2][3][4]

CRITICAL CHECKPOINT: Verify Your Molecule Before proceeding, check the Molecular Weight (MW) on your Certificate of Analysis (CoA).[1][2]

-

Scenario A: MW ~3,283 Da (Albiglutide Fragment TFA) [1][2][3]

-

Scenario B: MW ~72,970 Da (Albiglutide Fusion Protein) [1][2][3][5][6]

This guide focuses on Scenario A (Albiglutide Fragment TFA) as per the specific chemical designation.

Physicochemical Profile (Albiglutide Fragment TFA)

| Property | Specification | Technical Insight |

| Sequence | HGEGTFTSDVSSYLEGQAAKEFIAWLVKGR-NH₂ | Modified GLP-1 backbone; Gly8 substitution confers DPP-4 resistance.[2][3][4][9] |

| Molecular Weight | ~3,283.6 g/mol (Free Base) | TFA salt form will have a higher apparent mass (approx. 10-20% higher due to counterions).[1][2][3] |

| Isoelectric Point (pI) | ~5.0 – 5.5 | Solubility is lowest near pH 5.[1][2][3]0. Solubility increases at pH < 4 or pH > 7.[3][4] |

| Salt Form | Trifluoroacetate (TFA) | The TFA counterion makes the solid highly acidic.[1][2] Dissolution in unbuffered water yields a pH ~3.0–4.[3][4]0. |

| Hydrophobicity | Moderate to High | Contains hydrophobic residues (Phe, Trp, Leu, Val) prone to β-sheet aggregation.[2][3][4] |

Solubility Landscape & Solvent Compatibility[1][2][4]

The solubility of Albiglutide TFA is dictated by the interplay between its hydrophobic core and the ionizable TFA counterions.[4]

| Solvent | Solubility Limit | Stability Rating | Application |

| DMSO (Anhydrous) | > 100 mg/mL | High | Recommended Stock. Prevents aggregation; sterile filtration compatible.[2][3][4] |

| Sterile Water | ~ 50–100 mg/mL | Moderate | Acidic Solution. Resulting pH will be ~3.[2][3][4]5. Good for short-term storage; requires buffering for assays.[3][4] |

| PBS (pH 7.4) | < 1 mg/mL (Direct) | Low | Risk of Gelation. Direct addition of solid to PBS often causes "crashing out" or fibrillation due to pI proximity.[1][2] |

| Ethanol (50-70%) | ~ 10 mg/mL | Low | Not recommended.[1][2][3][4] Induces conformational changes (α-helix to β-sheet transition).[2][3] |

| Acetic Acid (1M) | > 50 mg/mL | High | Useful for dissolving stubborn aggregates before dilution.[1][2][3] |

Directly dissolving Albiglutide TFA in neutral buffers (PBS, pH 7.[1][2]4) is a common failure mode.[1][2][3][4]

-

Mechanism: The solid peptide is acidic.[4] As it hits the neutral buffer, the local pH transitions through the peptide's isoelectric point (pI ~5.5).[1][2]

-

Result: Rapid aggregation, cloudiness, or formation of a gelatinous mass that is difficult to re-dissolve.[4]

-

Solution: Always dissolve in an organic solvent (DMSO) or acidic water first, then dilute into the buffer.[1][2]

Step-by-Step Reconstitution Protocol

Objective: Prepare a stable 10 mM stock solution and a working solution for biological assays.

Materials:

-

Calculate: Determine the volume of DMSO required for a 10 mM stock.

-

Add Solvent: Add the calculated volume of anhydrous DMSO directly to the vial.

-

Dissolve: Vortex vigorously for 30 seconds. If particles persist, sonicate for 10–20 seconds.[3][4]

-

Visual Check: Solution must be crystal clear.

-

-

Storage: Aliquot this stock into low-bind tubes. Store at -20°C (1 month) or -80°C (6 months).

-

Dilution Factor: Plan for a dilution of at least 1:200 (0.5% DMSO final) to avoid solvent toxicity in cells.

-

Rapid Mixing:

-

Filtration (Optional): If sterility is required, use a 0.22 µm PVDF or PES syringe filter.[1][2][3][4] Note: Nylon filters may bind peptides.[2][3][4]

Visualization: Reconstitution Decision Tree

Caption: Decision tree for selecting the correct reconstitution method based on Albiglutide form (Fragment vs. Fusion).

Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding PBS | Isoelectric precipitation (pH ~5.5).[2][3][4] | Acidify the solution slightly (add 1-2 µL of 1M Acetic Acid) or increase DMSO concentration before dilution. |

| Gel formation in water | High concentration (>10 mg/mL) causing hydrogel network.[1][2][3] | Sonicate for 30s.[3][4] If persistent, add small amount of DMSO or 10% Acetic Acid.[4] |

| Loss of activity | Deamidation or oxidation.[2][4] | Avoid repeated freeze-thaw cycles.[3][4] Store aliquots under nitrogen if possible. |

| Cell Toxicity | High DMSO concentration.[2][3][4] | Ensure final DMSO concentration in assay is < 0.5% (v/v).[1][2][3][4] |

References

-

PubChem. (2025).[1][2][3][4] Albiglutide | C148H223N39O46.[3][4][8] National Library of Medicine.[3][4] [Link][1][2][3]

-

U.S. Food and Drug Administration (FDA). (2014).[1][2][3][4] TANZEUM (albiglutide) Prescribing Information. [Link][1][2][3][6]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Albiglutide | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: Albiglutide [kegg.jp]

- 6. Albiglutide - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. albiglutide [drugcentral.org]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: Albiglutide TFA Administration in Rodent Models

Executive Summary & Critical Distinction

Warning: Reagent Identity Check Before proceeding, you must verify the identity of your "Albiglutide" reagent. There is a critical difference between the commercial research reagent often labeled "Albiglutide TFA" and the clinical drug (Tanzeum/Eperzan).[1]

| Feature | Albiglutide TFA (Synthetic Peptide) | Albiglutide (Recombinant Fusion Protein) |

| Source | Chemical Synthesis (Solid Phase) | Recombinant Expression (Yeast/CHO) |

| Structure | Modified GLP-1 monomer (30-31 AA) | Dimer of GLP-1 fused to Human Albumin |

| Molecular Weight | ~3,397 Da (3.4 kDa) | ~72,000 Da (72 kDa) |

| Half-Life (Rodent) | Minutes to Hours (Renal clearance) | 6–8 Hours (Mice) / ~60 Hours (Monkeys) |

| Dosing Frequency | Daily or Twice Daily (BID) | Every 2–3 Days (Mice)* |

| Primary Use | Receptor binding assays, acute signaling | Chronic metabolic studies, pharmacokinetic modeling |

Note: While the fusion protein has a 5-day half-life in humans, it is significantly shorter in rodents due to species-specific albumin handling and potential immunogenicity (ADA formation).

This guide primarily details the administration of Albiglutide TFA (the synthetic peptide) , as the "TFA" designation confirms a synthetic origin. If you are using the recombinant fusion protein, refer to the Modified Protocols for Fusion Protein section.

Mechanism of Action & Signaling Pathway

Albiglutide (in both forms) functions as a GLP-1 Receptor (GLP-1R) agonist.[1][2][3][4][5][6] It mimics the incretin hormone GLP-1, which is secreted by intestinal L-cells. The key modification (Alanine-8 to Glycine) confers resistance to degradation by Dipeptidyl Peptidase-4 (DPP-4).[1][3][7][8]

Signaling Cascade (DOT Visualization)

Figure 1: Signal transduction pathway of Albiglutide TFA in pancreatic β-cells leading to insulin secretion.[1]

Pre-formulation & Preparation (Albiglutide TFA)

Solubility & Vehicle Selection

Albiglutide TFA is a salt form. The trifluoroacetate (TFA) counterion can account for 10–20% of the dry weight.[1] You must correct for the peptide content (net peptide weight) when calculating molar doses.[1]

-

Preferred Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

Alternative Vehicle: Sterile 0.9% Saline.

-

Stock Solution: Dissolve powder in sterile water or PBS to 1–2 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Salt Correction Formula

Check the Certificate of Analysis (CoA) for the specific peptide content (usually 70-85%).[1]In Vivo Administration Protocols (Rodent)

Protocol A: Acute Glucose Tolerance Test (IPGTT/OGTT)

Objective: Assess the acute effect of Albiglutide TFA on glucose excursion.[1]

-

Animal Prep: Fast mice (C57BL/6 or db/db) for 6 hours (morning fast) or overnight.

-

Dose Calculation:

-

Range: 10 – 100 nmol/kg (approx. 30 – 300 µg/kg for peptide).[1]

-

Note: Doses are often higher than fusion protein doses on a molar basis due to faster clearance.

-

-

Administration:

-

Glucose Challenge: Administer Glucose (2 g/kg PO or IP) at T=0.

-

Sampling: Measure blood glucose (tail vein) at T= -30 (pre-drug), 0 (pre-glucose), 15, 30, 60, 90, 120 min.[1]

Protocol B: Chronic Metabolic Study (Weight Loss/Glycemic Control)

Objective: Evaluate long-term effects on body weight and HbA1c.[1]

Critical Note on Frequency: Unlike the fusion protein (Tanzeum), Albiglutide TFA peptide requires daily dosing in mice to maintain therapeutic levels due to the lack of the albumin half-life extender.

| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |

| Route | Subcutaneous (SC) - Flank | Subcutaneous (SC) - Nape |

| Dose (Peptide) | 100 – 300 µg/kg/day | 50 – 150 µg/kg/day |

| Frequency | Once Daily (QD) or BID | Once Daily (QD) |

| Duration | 2 – 4 Weeks | 4 – 8 Weeks |

| Volume | 5 – 10 mL/kg (e.g., 100-200 µL) | 1 – 2 mL/kg |

Workflow Visualization:

Figure 2: Experimental workflow for chronic Albiglutide TFA administration.

Modified Protocol: Recombinant Fusion Protein (If Applicable)

If you are using the actual drug (Albumin-fusion, MW ~72 kDa), the pharmacokinetics differ drastically.

-

Dose: 1 – 10 mg/kg (Fusion protein weight).[1]

-

Frequency: Every 48–72 hours (Every 2–3 days).

-

Why? Although human half-life is 5 days, mouse half-life is only ~6–8 hours due to faster clearance and potential Anti-Drug Antibody (ADA) formation which can neutralize the human albumin component.

-

-

Washout: Be aware that ADAs may develop after 2 weeks in immunocompetent mice, reducing efficacy.

Troubleshooting & Validation

| Observation | Possible Cause | Corrective Action |

| No Weight Loss | Rapid clearance of peptide | Increase dosing frequency to BID or use osmotic minipumps. |

| Low dose | Escalate dose (up to 1 mg/kg for peptide).[1] | |

| Injection Site Reaction | pH or Concentration | Ensure pH is 7.4; dilute stock further if >2 mg/mL. |

| Loss of Efficacy (>2 weeks) | ADA Formation (Fusion only) | Switch to immunodeficient mice (e.g., nude) or limit study duration. |

| Hypoglycemia | Overdose | Reduce dose; Albiglutide is glucose-dependent, so severe hypoglycemia is rare unless fasted. |

References

-

U.S. Food and Drug Administration (FDA). (2014).[1] Tanzeum (Albiglutide) Prescribing Information and Pharmacology Review.[1] Reference ID: 3486392.[5] Link

-

Bush, M. A., et al. (2009).[1] Safety, tolerability, pharmacodynamics and pharmacokinetics of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in healthy subjects.[9] Diabetes, Obesity and Metabolism, 11(5), 498–505. Link

-

Baggio, L. L., & Drucker, D. J. (2014). Glucagon-like peptide-1 receptor co-agonists for treating metabolic disease.[5][10] Molecular Metabolism, 3(9), 663–665.[1] Link

-

TargetMol. (n.d.). Albiglutide TFA Product Sheet & Sequence Data.Link[1]

-

Poole, R. M., & Nowell, K. P. (2014). Albiglutide: A New GLP-1 Receptor Agonist for the Treatment of Type 2 Diabetes.[4][6][7][8] American Journal of Health-System Pharmacy. Link

Sources

- 1. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]

- 2. glp-1 receptor agonist 2 — TargetMol Chemicals [targetmol.com]

- 3. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Albiglutide, a Long Lasting Glucagon-Like Peptide-1 Analog, Protects the Rat Heart against Ischemia/Reperfusion Injury: Evidence for Improving Cardiac Metabolic Efficiency | PLOS One [journals.plos.org]

- 8. Albiglutide, a Long Lasting Glucagon-Like Peptide-1 Analog, Protects the Rat Heart against Ischemia/Reperfusion Injury: Evidence for Improving Cardiac Metabolic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, tolerability, pharmacodynamics and pharmacokinetics of albiglutide, a long-acting glucagon-like peptide-1 mimetic, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Note: A Robust LC-MS/MS Method for the Bioanalysis of Albiglutide and its Metabolites in the Presence of Trifluoroacetic Acid Counterions

Abstract

This application note presents a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Albiglutide, a large therapeutic peptide, in biological matrices. Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, presents unique bioanalytical challenges due to its large molecular weight (~73 kDa) and its formulation as a trifluoroacetate (TFA) salt. This document provides a detailed protocol, from sample preparation to data analysis, designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical development. We address the critical issue of trifluoroacetic acid (TFA), which is often present as a counterion from synthesis and purification. While beneficial for chromatography, TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry.[1][2] Our method prioritizes the use of formic acid as a mobile phase modifier to ensure optimal sensitivity, while providing strategies for robust and reproducible sample extraction to minimize matrix effects and TFA interference. The protocols herein are grounded in regulatory expectations for bioanalytical method validation, ensuring data integrity and reliability.[3][4]

Introduction: The Analytical Challenge

Albiglutide is a therapeutic protein developed for the treatment of type 2 diabetes.[5][6] It consists of two copies of a dipeptidyl peptidase-IV-resistant GLP-1 sequence fused to human albumin, which extends its in-vivo half-life to approximately five days.[6][7] The bioanalysis of such a large molecule is inherently complex, requiring sensitive and specific assays to characterize its pharmacokinetic profile.

A significant, often overlooked, challenge stems from the manufacturing process of synthetic peptides. Trifluoroacetic acid (TFA) is ubiquitously used for cleaving the peptide from the solid-phase resin and as an ion-pairing agent during reversed-phase HPLC purification.[8][9] Consequently, the final peptide product is often a TFA salt. This presents a dichotomy for the analyst:

-

Chromatographic Advantage: TFA is an excellent ion-pairing agent, yielding sharp, symmetrical peaks for large peptides.

-

Mass Spectrometric Disadvantage: TFA is a strong acid that causes severe signal suppression in the electrospray ionization (ESI) source, drastically reducing sensitivity.[1][2] This suppression effect can mask the analyte signal, making low-level quantification impossible.

Therefore, the term "TFA metabolites" is typically a misnomer. The primary metabolites of Albiglutide are products of proteolysis. The challenge is the analysis of these peptide metabolites in samples where the parent drug was a TFA salt, or where TFA is present from other sources. This guide provides a validated workflow to navigate this challenge effectively.

Integrated Bioanalytical Workflow

A successful bioanalytical method for large molecules like Albiglutide relies on a meticulously planned workflow. Each step is optimized to ensure maximum recovery, minimize variability, and achieve the required sensitivity. The overall strategy involves an efficient sample clean-up to remove bulk proteins and interfering substances, followed by sensitive LC-MS/MS detection.

Caption: High-level workflow for Albiglutide bioanalysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: Simple protein precipitation is often insufficient for achieving the low limits of quantification required for pharmacokinetic studies of potent drugs.[10] Solid-Phase Extraction (SPE) provides a more rigorous clean-up, removing phospholipids and other matrix components that can cause ion suppression.[11] A mixed-mode or reversed-phase sorbent is recommended.

Materials:

-

Human plasma (or other biological matrix) containing K2EDTA.

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of a signature peptide of Albiglutide).

-

Phosphoric Acid (85%).

-

Acetonitrile (ACN), LC-MS grade.

-

Methanol (MeOH), LC-MS grade.

-

Water, LC-MS grade.

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange or Reversed-Phase C18).

-

96-well collection plates.

-

Centrifuge and vacuum manifold.

Step-by-Step Procedure:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature, then vortex gently and centrifuge at 4°C to pellet any precipitates.

-

Aliquoting: In a 96-well plate, aliquot 100 µL of each sample, standard, or QC.

-

Internal Standard Spiking: Add 25 µL of the IS working solution to all wells except for the blank matrix samples.

-

Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well. Mix thoroughly by pipetting. This step disrupts protein binding.

-

SPE Cartridge Conditioning:

-

Place the SPE plate on the vacuum manifold.

-

Condition the wells with 1 mL of MeOH.

-

Equilibrate the wells with 1 mL of water. Do not allow the sorbent bed to dry.

-

-

Sample Loading: Load the pre-treated samples from step 4 onto the SPE plate. Apply gentle vacuum to draw the samples through the sorbent at a slow, steady rate (~1 mL/min).

-

Washing:

-

Wash 1: Add 1 mL of 5% ACN in water. Apply vacuum to pull the solution through.

-

Wash 2: Add 1 mL of 20% MeOH in water. Apply vacuum to fully dry the sorbent bed.

-

-

Elution:

-

Place a clean 96-well collection plate inside the manifold.

-

Add 500 µL of the elution solvent (e.g., 80% ACN / 10% MeOH / 10% Water with 0.5% Formic Acid).

-

Allow the solvent to soak for 1 minute, then apply vacuum to elute the analytes.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A (see Section 4.1). Mix thoroughly and centrifuge before injection.

-

Protocol 2: LC-MS/MS Analysis

Rationale: The chromatographic method is designed to separate Albiglutide and its key metabolites from endogenous interferences. A wide-pore C18 column is crucial for the efficient chromatography of large peptides. The use of formic acid instead of TFA in the mobile phase is a deliberate choice to maximize ESI-MS sensitivity.[2] While peak shape may be slightly compromised compared to TFA, the >10-fold gain in signal intensity is essential for bioanalytical assays.[12]

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | For high resolution and speed. |

| Column | Reversed-Phase, Wide-Pore (e.g., C18, 300Å), 2.1 x 50 mm, 1.8 µm | 300Å pores prevent size exclusion of the large molecule and improve peak shape. |

| Column Temp. | 60°C | Higher temperatures reduce viscosity and can improve peak shape for large molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid compatible with MS; avoids the ion suppression caused by TFA. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Vol. | 10 µL | Dependent on sensitivity needs; can be optimized. |

| Gradient | See Table 2 below | A shallow gradient is necessary to resolve large peptides and their metabolites. |

Table 1: Recommended Liquid Chromatography Parameters.

| Time (min) | % Mobile Phase B |

| 0.0 | 15 |

| 1.0 | 25 |

| 5.0 | 45 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 15 |

| 7.5 | 15 |

Table 2: Example Chromatographic Gradient.

| Parameter | Recommended Setting | Rationale |

| MS System | Triple Quadrupole Mass Spectrometer | Gold standard for quantitative bioanalysis due to sensitivity and specificity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Peptides readily form positive ions. |

| Ion Source Temp. | 550°C | Optimized for desolvation of the mobile phase. |

| MRM Transitions | Analyte and Metabolite Specific | Must be empirically determined. For Albiglutide, select multiple charge states of a signature peptide released by digestion (e.g., trypsin) for quantification. |

| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the peak. |

Table 3: Recommended Mass Spectrometry Parameters.

Method Validation and System Suitability

For the method to be trustworthy, it must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[3][13] Full validation should assess selectivity, accuracy, precision, calibration curve, limits of quantification, matrix effect, and stability.

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 unique blank matrix sources. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision (Intra- & Inter-day) | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ) for QC samples at LLOQ, Low, Mid, and High concentrations. |

| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a %CV ≤15%. |

| Stability | Analyte stable under expected sample handling conditions (e.g., bench-top, freeze-thaw, long-term storage), with recovery within ±15% of nominal concentration. |

Table 4: Summary of Key Bioanalytical Method Validation Acceptance Criteria.

Understanding Albiglutide Metabolism

Albiglutide is a large fusion protein. Its metabolism is expected to proceed via catabolic pathways, primarily proteolysis, breaking it down into smaller peptides and individual amino acids. The identification of specific metabolites involves incubating the drug in relevant biological matrices (e.g., plasma, liver microsomes) and analyzing the samples using high-resolution mass spectrometry (HRMS) to identify cleavage products. For quantitative analysis, a "signature peptide" approach is often employed, where the intact protein is digested with an enzyme like trypsin, and a unique, stable peptide fragment is quantified as a surrogate for the parent molecule.

Caption: Conceptual pathway for the catabolism of Albiglutide.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of Albiglutide in biological matrices. By understanding and addressing the analytical challenges posed by large therapeutic peptides and the common presence of TFA, researchers can generate high-quality, reliable data for pharmacokinetic and drug metabolism studies. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with a framework for regulatory-compliant method validation, offer a complete solution for drug development professionals. The deliberate choice of formic acid over TFA is a critical aspect of this method, ensuring the high sensitivity required for bioanalysis without compromising chromatographic performance to an unacceptable degree.

References

-

ResearchGate. (2021). What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ?? [Online discussion]. Available at: [Link]

-

Agilent Technologies. (2024). LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities. Agilent Application Note. Available at: [Link]

-

MicroSolv Technology Corporation. (n.d.). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. FAQ. Available at: [Link]

-

Wikipedia. (2023). Albiglutide. Available at: [Link]

-

Ou, Z., et al. (2023). Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats. Journal of Chromatography B, 1221, 123688. Available at: [Link]

-

DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

-

Gali, M., et al. (2019). A simple approach for accurate peptide quantification in MS-based proteomics. bioRxiv. Available at: [Link]

- Google Patents. (2017). WO2017162650A1 - Method for preparing glucagon-like peptides.

-

Alphalyse. (n.d.). Sample Preparation for Protein Quantification by LC MS/MS. Presentation. Available at: [Link]

-